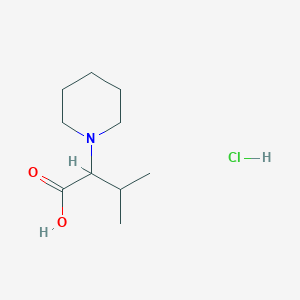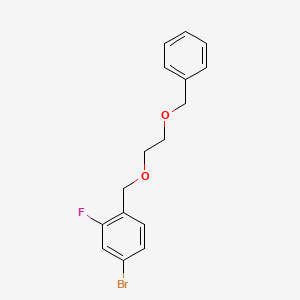
1-((2-(Benzyloxy)ethoxy)methyl)-4-bromo-2-fluorobenzene
Übersicht
Beschreibung
1-(2-(Benzyloxy)ethoxy)methyl-4-bromo-2-fluorobenzene is a bromofluorinated benzene derivative that has many applications in scientific research. It is a versatile molecule that can be used in a variety of ways in a laboratory setting, including in the synthesis of other compounds, as a reactant, or as a catalyst.
Wissenschaftliche Forschungsanwendungen
Synthesis of New Chemical Compounds
The synthesis of new chemical compounds, such as 1,2,3-triazole derivatives, demonstrates the utility of related chemical structures in creating materials with potential applications in corrosion inhibition. For example, Negrón-Silva et al. (2013) synthesized 1,4-disubstituted 1,2,3-triazoles using a process that involved benzyl halides, showcasing a method that could potentially be adapted for compounds with similar structural motifs for applications in material sciences and corrosion protection Negrón-Silva et al., 2013.
Development of PET Imaging Probes
In the field of medical imaging, particularly for the diagnosis of Alzheimer's disease, fluorinated benzene derivatives have been evaluated as positron emission tomography (PET) imaging probes. Cui et al. (2012) synthesized and assessed the effectiveness of radiofluoro-pegylated phenylbenzoxazole derivatives for imaging cerebral β-amyloid plaques, indicating the potential of fluorinated benzene derivatives in creating effective PET imaging agents Cui et al., 2012.
Advancements in Organic Synthesis
The chemoselectivity of cobalt-catalyzed carbonylation processes involving fluorinated benzenes has been explored for the synthesis of various organic compounds, including fluorobenzoic acids. Boyarskiy et al. (2010) discussed a method that maintains the integrity of fluorine substituents, highlighting a versatile approach for generating fluorinated organic acids from readily available materials Boyarskiy et al., 2010.
Exploration of Material Properties
Research into the properties of materials and their interactions is another application area. For instance, the study of H-abstraction from methylbenzenes by specific reagents provided insights into reaction mechanisms and the structure of spin adducts, offering valuable information for the development of new materials and chemical synthesis strategies Dou et al., 2005.
Eigenschaften
IUPAC Name |
4-bromo-2-fluoro-1-(2-phenylmethoxyethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFO2/c17-15-7-6-14(16(18)10-15)12-20-9-8-19-11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIILPLVEQIJWES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Benzyloxy)ethoxy)methyl)-4-bromo-2-fluorobenzene | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

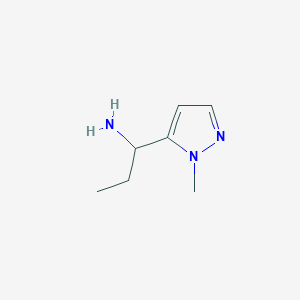
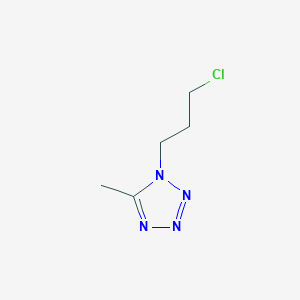
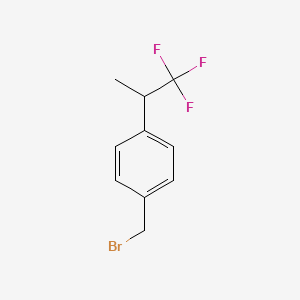
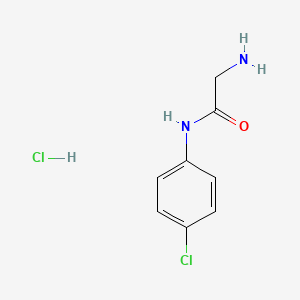
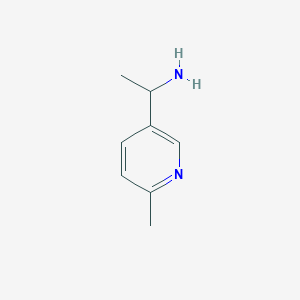
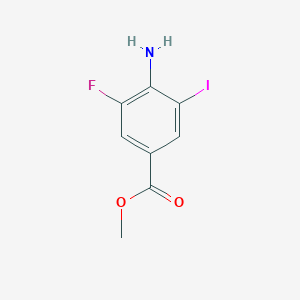
![1-[(2,5-Dimethylfuran-3-yl)carbonyl]piperazine hydrochloride](/img/structure/B1455010.png)
![{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine dihydrochloride](/img/structure/B1455011.png)
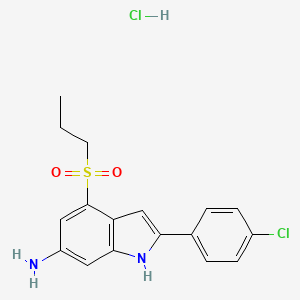
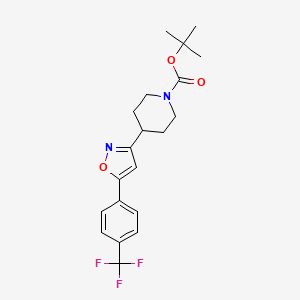
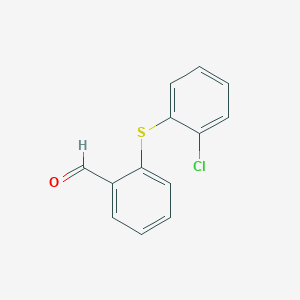
![2-chloro-N-[2-(3-methylphenoxy)ethyl]propanamide](/img/structure/B1455016.png)
![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1455017.png)
